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Compound of Interest

Compound Name: 3-Fluoroaniline

Cat. No.: B1664137

This guide provides a detailed analysis and comparison of the *H Nuclear Magnetic Resonance
(NMR) spectrum of 3-fluoroaniline. The content is tailored for researchers, scientists, and
professionals in the field of drug development, offering a comprehensive spectral assignment
supported by experimental data.

Comparative Data Analysis

The *H NMR spectrum of 3-fluoroaniline, recorded in deuterated chloroform (CDClIs) at a
frequency of 399.65 MHz, reveals distinct signals for the aromatic and amine protons. The
experimental chemical shifts (d) in parts per million (ppm), splitting patterns, and coupling
constants (J) in Hertz (Hz) are summarized in the table below for a definitive spectral
assignment.
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Experimental . Coupling
Proton . . Splitting
. Chemical Shift Constants (J Integral
Assighment Pattern
(3 ppm) Hz)
ddd (doublet of J(H5, F) = 6.7,
H5 7.036 doublet of J(H5,H6)=8.2,  1H
doublets) J(H5, H4) = 8.0
ddd (doublet of J(H6, F) = 8.8,
H6 6.413 doublet of J(H6, H5) = 8.2, 1H
doublets) J(H6,H2) =24
J(H4, F) =0,
H4 6.366 t (triplet) J(H4,H5)=8.0, 1H
J(H4, H2) = 2.2
ddd (doublet of J(H2, F) =11.0,
H2 6.311 doublet of J(H2, H6) = 2.4, 1H
doublets) J(H2, H4) =2.2
br s (broad
NH: 3.72 _ - 2H
singlet)

Spectral Assignment and Rationale

The assignment of the proton signals is based on their chemical shifts, multiplicity, and coupling

constants, considering the electronic effects of the fluorine and amino substituents.

o H5: This proton is situated para to the amino group and ortho to the fluorine atom. It

resonates at the most downfield position (7.036 ppm) among the aromatic protons due to the

combined deshielding effects. Its multiplicity as a doublet of doublet of doublets arises from

couplings to H6 (ortho), H4 (meta), and the fluorine atom.[1]

e H6: Located ortho to the amino group and meta to the fluorine, H6 appears at 6.413 ppm. It

is coupled to H5 (ortho), H2 (meta), and the fluorine atom, resulting in a doublet of doublet of

doublets.[1]

e H4: This proton is also ortho to the amino group and meta to the fluorine. Its signal is

observed at 6.366 ppm. The multiplicity is a triplet due to similar ortho coupling to H5 and
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meta coupling to H2.[1]

e H2: The proton ortho to both the fluorine and amino groups is the most shielded among the
aromatic protons, resonating at 6.311 ppm. It displays a complex splitting pattern (ddd) due
to coupling with the adjacent fluorine (ortho), H6 (meta), and H4 (para).[1]

e NHz: The amine protons appear as a broad singlet at 3.72 ppm, a characteristic chemical
shift for primary anilines. The broadness of the signal is a result of quadrupole broadening
from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol

The *H NMR spectrum was acquired on a 399.65 MHz spectrometer. A solution of 3-
fluoroaniline (0.05 mL) was prepared in deuterated chloroform (CDCls, 0.5 mL). The spectrum
was recorded at room temperature, and the chemical shifts were referenced to the residual
solvent signal of CDCIs (& = 7.26 ppm).

Spin-Spin Coupling Network

The following diagram illustrates the spin-spin coupling interactions within the 3-fluoroaniline
molecule, as determined from the experimental data.

Caption: Coupling network in 3-fluoroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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